5alpha-Hydroxy laxogenin
Overview
Description
Synthesis Analysis
5alpha-Hydroxy laxogenin is described as synthetic and derived from diosgenin, a plant-based raw material used in the pharmaceutical industry to prepare synthetic steroidal drugs .Molecular Structure Analysis
The molecular formula of 5alpha-Hydroxy laxogenin is C27H42O5 . Its exact mass is 446.30 and its molecular weight is 446.628 .Physical And Chemical Properties Analysis
The melting point of 5alpha-Hydroxy laxogenin is 247-250 °C, and its boiling point is 578.4±50.0 °C (Predicted). It has a density of 1.21±0.1 g/cm3 (Predicted) .Scientific Research Applications
Detection in Dietary Supplements : A study by Avula et al. (2019) developed a UHPLC-QToF method to assess the presence of 5alpha-Hydroxy laxogenin in dietary supplements claiming to contain it. This study found that many supplements either did not contain the compound or contained synthetic derivatives and contaminants, highlighting a lack of quality control in these supplements (Avula et al., 2019).
Neurosteroid Behavioral Effects : Frye and Walf (2002) explored the impact of neurosteroids like 5alpha-pregnan-3alpha-ol-20-one, a metabolite related to 5alpha-Hydroxy laxogenin, on anxiety and depression behaviors in rats. They found that variations in levels of these compounds in the hippocampus could affect anxiety and depressive behavior in cycling rats (Frye & Walf, 2002).
Ethanol's Effect on Neurosteroid Levels : Holdstock et al. (2006) investigated the effect of ethanol on neurosteroid levels like 3alpha-hydroxy-5alpha-pregnan-20-one in humans. They found that moderate ethanol consumption did not significantly increase levels of this neurosteroid, suggesting it might not play a major role in ethanol action (Holdstock et al., 2006).
Plant Growth Promotion : Wang et al. (2015) synthesized steroid saponins from laxogenin and found that these compounds, including derivatives of 5alpha-Hydroxy laxogenin, showed plant growth-promoting activity in bioassays, suggesting potential agricultural applications (Wang et al., 2015).
Role in Plant Growth Regulation : Deng et al. (2022) studied Laxogenin C, a natural regulator of plant growth and a derivative of 5alpha-Hydroxy laxogenin. They found it affected tomato seed germination and seedling growth, suggesting its importance in sustainable agriculture and plant growth control (Deng et al., 2022).
Safety And Hazards
Future Directions
Given that 5alpha-Hydroxy laxogenin is marketed as a dietary supplement for athletes, future investigations should focus on potential anabolic properties and safety of 5alpha-Hydroxy laxogenin intake . It’s also important to note that products listing either of these ingredients could contain other substances, including drugs, some of which could cause a positive drug test result .
properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18R)-16,18-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O5/c1-15-5-10-27(31-14-15)16(2)23-21(32-27)12-20-18-11-22(29)26(30)13-17(28)6-9-25(26,4)19(18)7-8-24(20,23)3/h15-21,23,28,30H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21+,23+,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRGPOQBVFMZFY-PPCFKNSFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=O)C6(C5(CCC(C6)O)C)O)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC(=O)[C@@]6([C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5alpha-Hydroxy laxogenin | |
CAS RN |
56786-63-1 | |
Record name | 5alpha-Hydroxy laxogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056786631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25R,5alpha-Spirostan-3beta,5-diol-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5.ALPHA.-HYDROXY LAXOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844KE20WT5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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